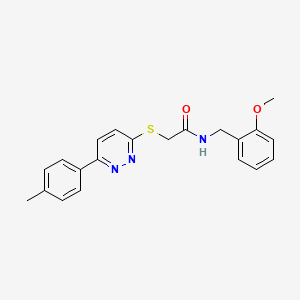
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, commonly known as MPTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTAT belongs to the class of pyridazine derivatives, which have been studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.
Mechanism of Action
The mechanism of action of MPTAT is not fully understood, but studies have suggested that it may act through multiple pathways, including the inhibition of enzymes involved in tumor growth and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and physiological effects:
MPTAT has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and proliferation, the reduction of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death. MPTAT has also been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using MPTAT in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit tumor growth and proliferation, and its neuroprotective and cardioprotective effects. However, the limitations of using MPTAT in lab experiments include the lack of a full understanding of its mechanism of action and potential side effects.
Future Directions
Future research on MPTAT should focus on elucidating its mechanism of action, identifying potential side effects, and optimizing its therapeutic applications in various fields of medicine. Additionally, the development of novel MPTAT derivatives with improved pharmacological properties should be explored.
Synthesis Methods
The synthesis of MPTAT involves the reaction of 2-(6-(p-tolyl)pyridazin-3-ylthio)acetic acid with 2-methoxybenzylamine in the presence of a coupling reagent. The reaction yields MPTAT as a white solid, which can be purified by recrystallization.
Scientific Research Applications
MPTAT has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. Studies have shown that MPTAT exhibits antitumor activity by inhibiting the growth and proliferation of cancer cells. MPTAT has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPTAT has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-7-9-16(10-8-15)18-11-12-21(24-23-18)27-14-20(25)22-13-17-5-3-4-6-19(17)26-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQOLZBNORVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea](/img/structure/B2785229.png)
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)

![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
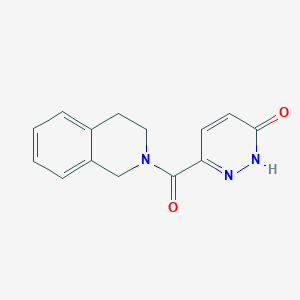

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
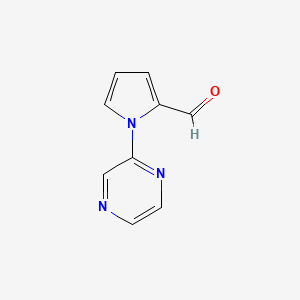

![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
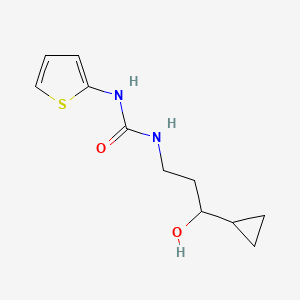
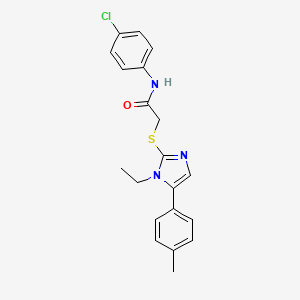
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)